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Compound of Interest

Compound Name: Diallyl malonate

Cat. No.: B160601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for diallyl malonate. The information herein is intended

to support identification, characterization, and quality control in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for diallyl malonate.

Table 1: ¹H NMR Spectral Data for Diallyl Malonate

Chemical Shift (ppm) Multiplicity Assignment

5.89 ddt -CH=CH₂

5.28 dq -CH=CH₂ (trans)

5.22 dq -CH=CH₂ (cis)

4.62 dt -O-CH₂-CH=

3.42 s O=C-CH₂-C=O
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Table 2: ¹³C NMR Spectral Data for Diallyl Malonate

Chemical Shift (ppm) Assignment

166.3 C=O

131.5 -CH=CH₂

118.9 -CH=CH₂

65.8 -O-CH₂-

41.3 O=C-CH₂-C=O

Note: NMR data is typically referenced to a solvent peak, such as CDCl₃.

Table 3: Key IR Absorption Bands for Diallyl Malonate (Vapor Phase)

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3080 Medium =C-H stretch

~2960 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1645 Medium C=C stretch

~1430 Medium CH₂ scissoring

~1200 Strong C-O stretch

~990, ~930 Strong =C-H bend (out-of-plane)

Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for acquiring NMR

and IR spectra of a liquid sample like diallyl malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure of diallyl malonate.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker WM-360 or equivalent) equipped

with a broadband probe.

Sample Preparation:

Approximately 5-20 mg of purified diallyl malonate is accurately weighed and dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully wiped to remove any external contaminants.

Data Acquisition:

The NMR tube is inserted into the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes

spectral resolution.

For ¹H NMR, a standard pulse program (e.g., zg30) is used. Key acquisition parameters

include a spectral width of approximately 15 ppm, a sufficient number of scans (typically 8 to

16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and

enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural

abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay may

be required to obtain a high-quality spectrum.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-

domain spectrum.
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Phase correction is applied to ensure all peaks are in the absorptive mode.

Baseline correction is performed to obtain a flat baseline.

The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Peak picking is performed to determine the chemical shifts of the signals. For ¹H NMR,

integration of the peak areas is also carried out to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in diallyl malonate by measuring the

absorption of infrared radiation.

Methodology: Vapor Phase Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Sample Preparation:

A small amount of liquid diallyl malonate is injected into an evacuated gas cell.

The cell is gently heated to ensure complete vaporization of the sample. The vapor pressure

should be sufficient to produce a good quality spectrum without causing pressure broadening

of the absorption bands.

Data Acquisition:

A background spectrum of the empty, evacuated gas cell is recorded. This is crucial to

subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the

cell windows.

The sample spectrum is then recorded by passing the infrared beam through the gas cell

containing the vaporized diallyl malonate.

Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4

cm⁻¹ is generally sufficient for routine analysis.
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Data Processing:

The sample spectrum is ratioed against the background spectrum to produce a

transmittance or absorbance spectrum of the diallyl malonate vapor.

The resulting spectrum displays absorption bands at wavenumbers corresponding to the

vibrational frequencies of the molecule's functional groups.

Peak picking is performed to identify the wavenumbers of the major absorption bands.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete spectral analysis of

diallyl malonate, from sample acquisition to final structural confirmation.
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Caption: Workflow for the spectral analysis of diallyl malonate.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Diallyl
Malonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160601#spectral-data-for-diallyl-malonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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